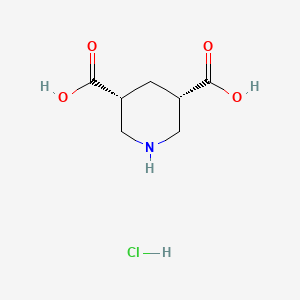

(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis

Description

(3R,5S)-Piperidine-3,5-dicarboxylic acid hydrochloride, cis (hereafter referred to as Compound A), is a chiral six-membered piperidine derivative featuring two carboxylic acid groups at the 3 and 5 positions in a cis configuration. This compound is a critical intermediate in organic synthesis, particularly for constructing enantiomerically pure pharmaceuticals and bioactive molecules. Its stereochemical control is achieved via enzymatic resolution using a lipase from Pseudomonas fluorescens, ensuring high enantiomeric excess (≥98%) .

Properties

IUPAC Name |

(3S,5R)-piperidine-3,5-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4.ClH/c9-6(10)4-1-5(7(11)12)3-8-2-4;/h4-5,8H,1-3H2,(H,9,10)(H,11,12);1H/t4-,5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZHTNJGTMPGNX-JEVYUYNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNCC1C(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC[C@H]1C(=O)O)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Platinum-Catalyzed Hydrogenation

The reduction of 3,5-pyridinedicarboxylic acid diethyl ester (5.00 g, 22.4 mmol) in ethanol with platinum(IV) oxide (PtO₂, 20 mol%) under hydrogen pressure (75 psi, 18 h) yields cis-piperidine-3,5-dicarboxylate intermediates. This method achieves quantitative conversion but requires subsequent purification via chromatography to separate trans-7 and meso-7 diastereomers in a 41:59 ratio. The use of HCl in dioxane stabilizes the protonated intermediate, facilitating isolation as a yellow oil (5.14 g, 88% purity).

Palladium-Mediated Hydrogenation with Hexafluoropropanol

An alternative approach employs palladium on carbon (Pd/C, 20 mol%) in hexafluoropropanol (HFP) under hydrogen (100 psi, 20 h) to reduce 3,5-pyridinedicarboxylic acid diethyl ester (25.0 g, 109.8 mmol). This method avoids racemization and directly produces the cis-diethylpiperidine-3,5-dicarboxylate fumarate salt (11) after crystallization in EtOAc at 70°C, achieving a 55% yield. The fumarate salt enhances purity by leveraging differential solubility, a critical step for downstream functionalization.

Enzymatic Desymmetrization for Stereochemical Control

Biocatalytic Resolution of meso-Diesters

The meso-diester intermediate (meso-7) undergoes enzymatic hydrolysis using Palatase 20000L, a lipase, in potassium phosphate buffer (pH 7.0, 30°C). This step selectively cleaves one ester group, yielding (3R,5S)-1-((benzyloxy)carbonyl)-5-(ethoxycarbonyl)piperidine-3-carboxylic acid (8) with >99% diastereomeric excess (d.e.) and >93% enantiomeric excess (e.e.). The reaction is monitored via UPLC, confirming full consumption of starting material after 24 h.

Ru-Catalyzed Dynamic Kinetic Asymmetric Transformation (DYKAT)

A chemoenzymatic approach combines ruthenium catalysts with hydrolases to resolve racemic trans-3,5-piperidine diol mixtures. Ru-catalyzed acetylation converts the meso-diol to cis-(3R,5S)-diacetate with >95% selectivity, which is subsequently hydrolyzed to the target monoacid. This method highlights the synergy between transition metal catalysis and enzymatic resolution for stereochemical precision.

Functional Group Interconversion and Salt Formation

Cbz Protection and Deprotection

N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) is employed to install the Cbz protecting group on the piperidine nitrogen, utilizing THF/water solvent systems and sodium bicarbonate to mitigate CO₂ generation. This step achieves 91% yield (123.2 g) of meso-7, confirmed via achiral UPLC (retention time = 2.04 min). Subsequent hydrogenolysis (Pd/C, H₂) removes the Cbz group, exposing the primary amine for acidification.

Hydrochloride Salt Crystallization

The free base of (3R,5S)-piperidine-3,5-dicarboxylic acid is treated with concentrated HCl in EtOAc, inducing crystallization of the hydrochloride salt. This step enhances solubility for pharmacological applications and ensures a final purity >95%, as validated by HPLC and NMR.

Comparative Analysis of Synthetic Routes

Optimization and Scalability Challenges

Solvent and Temperature Effects

Hexafluoropropanol (HFP) proves critical in Pd/C-mediated hydrogenation by stabilizing reactive intermediates and preventing over-reduction. Elevated temperatures (70°C) during fumarate crystallization improve yield but risk racemization, necessitating precise control.

Chemical Reactions Analysis

Types of Reactions

(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions can yield alcohols or amines, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

(3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

Industry: The compound is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism by which (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis, exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved often include the modulation of enzyme activity, leading to changes in metabolic processes .

Comparison with Similar Compounds

Key Properties:

- Molecular Formula: C₇H₁₀ClNO₄ (free acid: C₇H₁₁NO₄)

- Functional Groups : Two carboxylic acids, a secondary amine (protonated as hydrochloride).

- Applications : Precursor for piperidine glycosides targeting ribosomal decoding sites , chiral building block in asymmetric synthesis.

Structural and Functional Group Variations

Table 1: Structural Comparison

Commercial and Industrial Relevance

Biological Activity

(3R,5S)-Piperidine-3,5-dicarboxylic acid hydrochloride, commonly referred to as cis-piperidine dicarboxylic acid, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : CHClNO

- Molecular Weight : 173.08 g/mol

- IUPAC Name : (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride

The biological activity of (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride is primarily attributed to its role as an inhibitor of various enzymes and pathways involved in disease processes:

- Inhibition of Phosphatidylinositol 3-Kinase (PI3K) :

- Renin Inhibition :

Anticancer Properties

Research indicates that (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride has significant anticancer properties:

- Cell Line Studies :

| Cell Line | IC50 (µM) |

|---|---|

| SKBr3 | 25 |

| MCF-7 | 30 |

| PC3mm2 | 20 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Microbial Inhibition :

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 100 |

| Pseudomonas aeruginosa | 75 |

Case Studies

- Case Study on Cancer Treatment :

- Case Study on Hypertension :

Q & A

Q. What are the recommended synthetic routes for (3R,5S)-piperidine-3,5-dicarboxylic acid hydrochloride, cis?

- Methodological Answer : Diastereoselective synthesis using chiral auxiliaries (e.g., tert-butoxycarbonyl (Boc) protection) is a common approach. For example, piperidine derivatives can be synthesized via ring-closing metathesis or asymmetric hydrogenation of dicarboxylic precursors. Post-synthesis, hydrochloride salt formation is achieved by treating the free base with HCl in anhydrous conditions. Purification via recrystallization (e.g., ethanol/water mixtures) ensures enantiomeric purity. Structural analogs in and highlight similar protocols for piperidine-based compounds .

Q. Which spectroscopic techniques are optimal for characterizing stereochemical purity?

- Methodological Answer : Use and NMR to confirm stereochemistry by analyzing coupling constants and diastereotopic proton splitting patterns. Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak®) can resolve enantiomers. IR spectroscopy verifies carboxylic acid and hydrochloride functional groups. Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) enhances accuracy .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow SDS guidelines for piperidine derivatives: wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of aerosols. Store in airtight containers at 4°C, away from oxidizers. Emergency procedures for skin/eye contact include immediate rinsing with water (15+ minutes) and medical consultation, as outlined in and for structurally related irritants .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize enantiomeric excess (ee) during synthesis?

- Methodological Answer : Employ a factorial design of experiments (DoE) to test variables like catalyst loading (e.g., Ru-BINAP complexes), temperature (-20°C to 25°C), and solvent polarity (THF vs. methanol). Use response surface modeling (RSM) to identify optimal conditions. Computational reaction path searches (e.g., via Gaussian or ORCA) predict transition states to guide catalyst selection, as described in and .

Q. How can contradictions in crystallographic data (e.g., unit cell discrepancies) be resolved?

- Methodological Answer : Perform powder X-ray diffraction (PXRD) to validate single-crystal data. Use software like Mercury (CCDC) to simulate diffraction patterns from computational models. Adjust for thermal motion and hydrogen bonding artifacts. Cross-check with solid-state NMR to resolve ambiguities in lattice parameters, leveraging methods in for data integrity .

Q. What computational strategies predict the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : Apply density functional theory (DFT) to calculate solvation free energies in explicit solvent models (e.g., COSMO-RS). Molecular dynamics (MD) simulations (e.g., GROMACS) assess pH-dependent stability by tracking protonation states of carboxylic groups. Validate with experimental kinetic studies in phosphate-buffered saline (PBS) at varying pH (2–7.4), as suggested in and .

Q. How can metabolomic interactions of this compound be profiled in vitro?

- Methodological Answer : Use LC-MS/MS with stable isotope labeling (SIL) to track metabolic byproducts in hepatocyte models. Pair with CYP450 inhibition assays (e.g., fluorogenic substrates) to identify enzyme interactions. Data analysis via platforms like MetaboAnalyst 5.0 integrates pathway enrichment, aligning with ’s emphasis on data-driven workflows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.